molecular formula C10H12BrNO B1617462 N-(4-bromo-2-methylphenyl)propanamide CAS No. 461413-87-6

N-(4-bromo-2-methylphenyl)propanamide

Cat. No.: B1617462
CAS No.: 461413-87-6
M. Wt: 242.11 g/mol
InChI Key: NNERYNFNPZELNI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-bromo-2-methylphenyl group

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNERYNFNPZELNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358927
Record name N-(4-bromo-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461413-87-6
Record name N-(4-bromo-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)propanamide typically involves the reaction of 4-bromo-2-methylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an amide bond between the amine group of 4-bromo-2-methylaniline and the carbonyl group of propanoyl chloride.

Reaction Scheme: [ \text{4-bromo-2-methylaniline} + \text{propanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: N-(4-azido-2-methylphenyl)propanamide or N-(4-thio-2-methylphenyl)propanamide.

    Reduction: N-(4-bromo-2-methylphenyl)propanamine.

    Oxidation: N-(4-bromo-2-carboxyphenyl)propanamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.

    Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom in the phenyl ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)acetamide
  • N-(4-bromo-2-methylphenyl)butanamide
  • N-(4-bromo-2-methylphenyl)benzamide

Uniqueness

N-(4-bromo-2-methylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

N-(4-bromo-2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanamide backbone substituted with a 4-bromo-2-methylphenyl group. The presence of the bromine atom enhances its chemical reactivity and biological activity. This compound is often studied for its antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

  • Molecular Targets : The compound interacts with enzymes or receptors, potentially inhibiting their activity or modulating their function.
  • Biochemical Pathways : It may affect various signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research suggests that this compound may possess anticancer activities, potentially through the modulation of pathways involved in cancer cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerPotential modulation of cancer pathways
Anti-inflammatoryInvestigated for reducing inflammation

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The compound's structure appears to enhance its binding affinity to bacterial targets.
  • Anticancer Activity :
    In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the inhibition of specific signaling pathways associated with cell survival .
  • Analgesic Properties :
    Some derivatives of propanamides have been shown to possess analgesic effects in animal models, indicating that similar activities may be explored for this compound .

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Potential areas for future study include:

  • In Vivo Studies : More comprehensive animal studies to assess the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure influence biological activity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects on cellular pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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